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Compound of Interest

Compound Name: 6-Chloro-2-nitropyridin-3-ol

Cat. No.: B1465010 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-
nitropyridin-3-ol

Abstract
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic

data for the characterization of 6-Chloro-2-nitropyridin-3-ol (CAS: 887471-39-8).[1] As a

substituted pyridine, this compound holds potential as a versatile intermediate in the synthesis

of novel pharmaceutical and agrochemical agents.[2] A robust and unambiguous analytical

workflow is paramount for researchers in drug development and synthetic chemistry to ensure

structural integrity and purity. This document moves beyond a simple data repository, offering a

detailed interpretation of expected outcomes from Mass Spectrometry (MS), Infrared (IR)

Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the

causal relationships between the molecule's structure and its spectral features, providing field-

proven experimental protocols and data interpretation frameworks grounded in authoritative

references.

Molecular Profile and Physicochemical Properties
6-Chloro-2-nitropyridin-3-ol is a pyridine ring substituted with three key functional groups: a

chloro group at position 6, a nitro group at position 2, and a hydroxyl group at position 3. These

substituents create a distinct electronic environment that governs the molecule's reactivity and

dictates its unique spectroscopic fingerprint.
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Diagram 1: Chemical Structure of 6-Chloro-2-nitropyridin-3-ol
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A 2D representation of the molecular structure.

A summary of its key computed physicochemical properties is essential for designing analytical

protocols, such as selecting appropriate solvents for NMR or mobile phases for LC-MS.
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Table 1: Physicochemical Properties of 6-Chloro-2-nitropyridin-3-ol

Property Value Source

Molecular Formula C₅H₃ClN₂O₃ PubChem[1]

Molecular Weight 174.54 g/mol PubChem[1]

Monoisotopic Mass 173.9832197 Da PubChem[1]

CAS Number 887471-39-8 PubChem[1]

XLogP3 2.2 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

These properties suggest the molecule is moderately lipophilic and possesses characteristics

suitable for oral drug formulation frameworks, although its solubility in aqueous media may be

limited.[3]

Mass Spectrometry: The Definitive Mass Signature
2.1 Rationale for Analysis Mass spectrometry is the primary technique for confirming the

molecular weight and elemental composition of a synthesized compound. For 6-Chloro-2-
nitropyridin-3-ol, Electrospray Ionization (ESI) is the method of choice due to its ability to

generate intact molecular ions from polar, functionalized organic molecules. A critical validation

feature will be the observation of the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1),

which provides definitive evidence for the presence of a single chlorine atom.

2.2 Predicted Mass Spectrum High-resolution mass spectrometry (HRMS) will allow for the

determination of the exact mass, confirming the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data (ESI)
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Ion Species
Calculated m/z
(³⁵Cl)

Calculated m/z
(³⁷Cl)

Expected
Ratio

Identity

[M+H]⁺ 174.99069 176.98774 ~3:1
Protonated
Molecule

[M-H]⁻ 172.97544 174.97249 ~3:1
Deprotonated

Molecule

| [M+Na]⁺ | 196.97264 | 198.96969 | ~3:1 | Sodium Adduct |

A synthesis of the related compound, 6-Chloro-3-hydroxy-2-nitropyridine, reported an LCMS

peak at m/z = 173.3, likely corresponding to the [M-H]⁻ ion, which aligns with our predictions.[4]

2.3 Predicted Fragmentation Pathway Under tandem MS (MS/MS) conditions, the molecular

ion will fragment in predictable ways, offering further structural confirmation. Key fragmentation

events would likely involve the loss of the nitro group or neutral loss of HCl.

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway
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m/z = 175.0

Loss of NO₂
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- NO₂ (46 Da)
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m/z = 139.0

- HCl (36 Da)
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Major fragmentation routes for the protonated molecule.

2.4 Experimental Protocol: ESI-MS

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g.,

methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final
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concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid for positive

ion mode or 0.1% ammonium hydroxide for negative ion mode.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)

for analysis.[5]

Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.

ESI Source Parameters (Typical):

Capillary Voltage: 3.5-4.5 kV

Nebulizer Gas (N₂): 1-2 Bar

Drying Gas (N₂): 6-8 L/min at 200°C

Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range

of m/z 50-500. Ensure the mass resolution is sufficient (>10,000) to distinguish isotopic

peaks and calculate exact masses.

Infrared (IR) Spectroscopy: Functional Group
Identification
3.1 Rationale for Analysis Attenuated Total Reflectance (ATR)-IR spectroscopy is a rapid, non-

destructive technique used to identify the key functional groups within a molecule based on

their characteristic vibrational frequencies. For 6-Chloro-2-nitropyridin-3-ol, IR will confirm the

presence of the hydroxyl (-OH), nitro (-NO₂), and aromatic (pyridine) moieties.

3.2 Predicted IR Absorption Bands The spectrum will be dominated by strong absorptions from

the O-H and N-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.mdpi.com/1422-8599/2021/1/M1181
https://www.benchchem.com/product/b1465010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3400 - 3200 Strong, Broad
O-H stretch
(intermolecular H-bonding)

3100 - 3000 Weak-Medium Aromatic C-H stretch

1610 - 1580 Medium C=C / C=N ring stretch

1560 - 1520 Strong Asymmetric N-O stretch (NO₂)

1380 - 1340 Strong Symmetric N-O stretch (NO₂)

1250 - 1180 Medium-Strong C-O stretch

| 800 - 600 | Medium-Strong | C-Cl stretch |

The presence of strong bands in the 1560-1520 cm⁻¹ and 1380-1340 cm⁻¹ regions is

particularly diagnostic for the nitro group. The broadness of the O-H stretch is indicative of

hydrogen bonding in the solid state.

3.3 Experimental Protocol: ATR-IR

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g.,

diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.

Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the ATR

crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

Data Acquisition: Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a spectral

resolution of 4 cm⁻¹.

Data Processing: Perform an ATR correction and baseline correction on the resulting

spectrum for accurate peak identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure
4.1 Rationale for Analysis NMR spectroscopy is the most powerful tool for determining the

precise connectivity of atoms in a molecule. ¹H NMR will reveal the number and environment of

protons, while ¹³C NMR will identify the carbon skeleton. The combination of these techniques

provides an unambiguous structural elucidation.

4.2 Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) The choice of DMSO-d₆ as a solvent is

strategic; it readily dissolves many polar organic compounds and its residual proton peak does

not typically interfere with aromatic signals. It also allows for the observation of exchangeable

protons like -OH.

Table 4: Predicted ¹H NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Rationale

~10.0 - 11.0 Broad Singlet - -OH

The hydroxyl
proton is
acidic, often
broad, and its
chemical shift
is highly
dependent on
concentration
and
temperature.

~8.1 - 8.3 Doublet ~8.4 Hz H-4

This proton is

ortho to the

electron-

withdrawing nitro

group (at C-2 via

the ring system)

and will be

significantly

deshielded. It is

coupled to H-5.

| ~7.4 - 7.6 | Doublet | ~8.4 Hz | H-5 | This proton is ortho to the chloro group. It is coupled to H-

4. The expected ortho coupling constant for pyridinic protons is typically 7-9 Hz.[6][7] |

4.3 Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) The ¹³C NMR spectrum will show five

distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by the

attached substituents.

Table 5: Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment Rationale

~155 - 160 C-3
The carbon bearing the -
OH group will be highly
deshielded.

~148 - 152 C-6

The carbon attached to the

electronegative chlorine atom

will be downfield.

~145 - 149 C-2

The carbon bearing the nitro

group is also significantly

deshielded.

~125 - 130 C-4

Aromatic CH carbon,

deshielded by the adjacent

nitro-bearing carbon.

| ~115 - 120 | C-5 | Aromatic CH carbon, influenced by the adjacent chloro-bearing carbon. |

The predicted shifts are based on established substituent effects in pyridine rings.[8] For

instance, a hydroxyl group at C-2 in pyridine shifts the C-2 signal upfield, but here at C-3, its

effect is combined with the powerful withdrawing nature of the adjacent C-2 nitro group.

4.4 Experimental Protocol: NMR

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL

of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly tuned and shimmed for the sample.[5]

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Set the spectral width to cover a range of -2 to 16 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
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Co-add at least 16 scans for good signal-to-noise.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover 0-200 ppm.

Use a sufficient number of scans (e.g., 1024 or more) as ¹³C has low natural abundance.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent

peak (DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at 39.52

ppm).

Integrated Analytical Workflow
A robust characterization relies not on a single technique, but on the convergence of data from

multiple orthogonal methods. The workflow below illustrates a self-validating system for

confirming the structure and purity of 6-Chloro-2-nitropyridin-3-ol.

Diagram 3: Comprehensive Spectroscopic Characterization Workflow
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A workflow from synthesis to final structural validation.

Conclusion
The structural elucidation of 6-Chloro-2-nitropyridin-3-ol is unequivocally achieved through a

multi-technique spectroscopic approach. High-resolution mass spectrometry will confirm the

elemental composition and the presence of chlorine through its distinct isotopic signature.

Infrared spectroscopy provides rapid verification of essential functional groups, namely the

hydroxyl and nitro moieties. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive
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blueprint of the molecule's atomic connectivity. The predicted data and protocols within this

guide serve as a robust framework for researchers to validate the synthesis and purity of this

valuable chemical intermediate, ensuring confidence in subsequent research and development

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1465010?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

